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Compound of Interest

Compound Name: 5-DMT-Bz-rA

Cat. No.: B150652

Introduction

5'-0O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine, commonly referred to as 5'-DMT-Bz-rA, is a
crucial protected nucleoside derivative extensively utilized in the chemical synthesis of
ribonucleic acid (RNA) oligonucleotides. Its strategic design, incorporating a dimethoxytrityl
(DMT) group at the 5'-hydroxyl position and a benzoyl (Bz) group protecting the exocyclic
amine of adenosine, facilitates the controlled, stepwise addition of nucleotide monomers during
solid-phase synthesis. This in-depth technical guide provides researchers, scientists, and drug
development professionals with essential information regarding its chemical identity,
applications in oligonucleotide synthesis, and detailed experimental protocols.

Chemical Identity and Synonyms

The unique structure of 5'-DMT-Bz-rA, with its protective groups, ensures stability during the
synthesis process, leading to higher yields and purity of the final oligonucleotide product.[1]

CAS Number: 81246-82-4|2]
Synonyms:[2]

e 5'-DMT-Bz-rA

e 5-O-DMT-Bz-rA

¢ 5'-0-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine
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e 5'-0-(4,4'-Dimethoxytrityl)-N6-benzoyladenosine

e N6-Benzoyl-5'-O-DMT-adenosine

e N-(9-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-
dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

* N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]adenosine

e Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-

e 5-0O-DMTr-N6-benzoyladenosine

N6-Benzoyl-5'-O-DMT-D-adenosine

Physicochemical Data

A summary of the key physicochemical properties of 5'-DMT-Bz-rA is provided in the table
below. This data is essential for reaction setup, purification, and analytical characterization.

Property Value Reference
Molecular Formula C38H35N507 [2]
Molecular Weight 673.7 g/mol [2]
Appearance White to off-white solid [3]

Application in Oligonucleotide Synthesis

5'-DMT-Bz-rA is a fundamental building block in the phosphoramidite method of solid-phase
oligonucleotide synthesis, the most widely used chemistry for producing custom DNA and RNA
sequences.[4][5] The DMT group on the 5'-hydroxyl is acid-labile, allowing for its controlled
removal at the beginning of each synthesis cycle to enable the addition of the next nucleotide.
[4] The benzoyl group on the exocyclic amine of adenosine prevents unwanted side reactions
during the coupling process.[4]
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The efficiency of each coupling step is critical for the overall yield and purity of the final
oligonucleotide. Even small decreases in coupling efficiency can significantly reduce the yield
of the full-length product, particularly for longer sequences.

. .. Theoretical Yield of a 30-mer
Average Coupling Efficiency - .
igonucleotide

99% 75%

98% 55%

Note: Modified phosphoramidites may exhibit lower coupling efficiencies, sometimes as low as
90%.[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures
involving 5'-DMT-Bz-rA in the context of automated solid-phase oligonucleotide synthesis.

Protocol 1: Automated Solid-Phase Oligonucleotide
Synthesis Cycle

This protocol outlines the four main steps of the phosphoramidite synthesis cycle performed by
an automated DNA/RNA synthesizer.

1. Deblocking (Detritylation):

o Objective: To remove the 5-DMT protecting group from the support-bound nucleoside,
exposing the 5'-hydroxyl group for the next coupling reaction.[4]

o Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic
acid (DCA) in an inert solvent like dichloromethane (DCM).

e Procedure:

o The deblocking solution is passed through the synthesis column containing the solid
support.
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o The reaction is allowed to proceed for a specified time (typically 60-180 seconds) to
ensure complete removal of the DMT group.

o The column is thoroughly washed with an anhydrous solvent, such as acetonitrile, to
remove the deblocking reagent and the cleaved DMT cation.[7]

N

. Coupling:

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the
growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., the
phosphoramidite derivative of 5'-DMT-Bz-rA).

Reagents:

o Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

o Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole in
anhydrous acetonitrile).

Procedure:

o The phosphoramidite solution and the activator solution are delivered simultaneously to
the synthesis column.

o The activator protonates the diisopropylamino group of the phosphoramidite, forming a
highly reactive intermediate.

o This intermediate is then attacked by the free 5'-hydroxyl group on the solid support,
forming the phosphite triester bond.

o The column is washed with anhydrous acetonitrile to remove excess reagents.[7]
3. Capping:

o Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the incoming
phosphoramidite. This prevents the formation of deletion mutations (n-1 sequences) in the
final product.[7]
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Reagents:

o Capping Reagent A: Acetic anhydride in a mixture of tetrahydrofuran (THF) and pyridine.
o Capping Reagent B: N-Methylimidazole in THF.

Procedure:

o The capping reagents are delivered to the synthesis column.

o The unreacted 5'-hydroxyl groups are acetylated, rendering them unreactive in
subsequent coupling steps.

o The reaction proceeds for a short duration (e.g., 30-60 seconds).
o The column is washed with anhydrous acetonitrile.[7]
. Oxidation:

Objective: To convert the unstable phosphite triester linkage into a more stable phosphate
triester.

Reagent: A solution of iodine in a mixture of water, pyridine, and THF.
Procedure:

o The oxidizing solution is introduced into the synthesis column.

o The phosphite triester is oxidized to the corresponding phosphate triester.
o The column is washed with acetonitrile.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide
chain.

Protocol 2: Cleavage and Deprotection

1. Cleavage from Solid Support and Base Deprotection:
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» Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and
methylamine (AMA).

e Procedure:

o After the final synthesis cycle, the solid support is treated with the cleavage/deprotection
solution.

o This step cleaves the oligonucleotide from the solid support and removes the protecting
groups from the nucleotide bases (including the benzoyl group from adenosine). The
duration and temperature of this step depend on the specific protecting groups used.

2. 5'-DMT Group Removal (if "DMT-on" purification was performed):

o Reagent: 80% aqueous acetic acid.

e Procedure:
o The purified "DMT-on" oligonucleotide is dissolved in the acetic acid solution.
o The solution is incubated at room temperature for 15-30 minutes.
o The deprotected oligonucleotide is then precipitated, washed, and dried.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of 5'-DMT-Bz-rA in
oligonucleotide synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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